molecular formula C10H6F3NOS B3043738 4-(Trifluoromethylthio)benzoylacetonitrile CAS No. 914636-77-4

4-(Trifluoromethylthio)benzoylacetonitrile

Cat. No. B3043738
CAS RN: 914636-77-4
M. Wt: 245.22 g/mol
InChI Key: ZPQKZTBVLIEFTH-UHFFFAOYSA-N
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Description

4-(Trifluoromethylthio)benzoylacetonitrile is a chemical compound with the linear formula: F3CSC6H4CHO . It has a molecular weight of 206.18 .


Synthesis Analysis

While specific synthesis methods for 4-(Trifluoromethylthio)benzoylacetonitrile were not found, benzoylacetonitriles have been studied for their anti-neuroinflammatory properties . The immunomodulatory activity of a series of benzoylacetonitriles was evaluated in both BV2 and primary microglial cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Trifluoromethylthio)benzoylacetonitrile include a refractive index of n20/D 1.511 (lit.), a boiling point of 219 °C (lit.), and a melting point of 29-31 °C (lit.) . The density of a similar compound, 4-(Trifluoromethylthio)benzonitrile, is 1.4±0.1 g/cm3 .

Mechanism of Action

Target of Action

The primary targets of 4-(Trifluoromethylthio)benzoylacetonitrile are microglial cells in the central nervous system (CNS) . These cells are the resident immune cells of the brain and play a crucial role in neuroinflammation, which is associated with numerous neurological disorders .

Mode of Action

4-(Trifluoromethylthio)benzoylacetonitrile interacts with its targets by suppressing the activation of the NFκB pathway . This pathway is involved in the regulation of immune responses in the CNS . The compound suppresses the production of pro-inflammatory mediators, such as IL-6, in a dose-dependent manner .

Biochemical Pathways

The compound affects the NFκB pathway , which is a key player in the immune response and inflammation in the CNS . By suppressing the activation of this pathway, 4-(Trifluoromethylthio)benzoylacetonitrile can reduce the production of pro-inflammatory mediators and thereby attenuate neuroinflammation .

Result of Action

The result of the compound’s action is a reduction in neuroinflammation. By suppressing the production of pro-inflammatory mediators, 4-(Trifluoromethylthio)benzoylacetonitrile can potentially alleviate the symptoms of neurological disorders associated with neuroinflammation .

Action Environment

The action of 4-(Trifluoromethylthio)benzoylacetonitrile is influenced by the environment within the CNS. Factors such as the presence of various stimuli that activate microglia and the overall state of the CNS can influence the compound’s action, efficacy, and stability .

Future Directions

Benzoylacetonitriles, including 4-(Trifluoromethylthio)benzoylacetonitrile, have broad anti-neuroinflammatory properties and should be further explored as potential treatments for relevant diseases . These compounds could play a critical role in meeting substantial unmet medical need in disorders associated with enhanced and detrimental inflammatory activity in the CNS .

properties

IUPAC Name

3-oxo-3-[4-(trifluoromethylsulfanyl)phenyl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NOS/c11-10(12,13)16-8-3-1-7(2-4-8)9(15)5-6-14/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQKZTBVLIEFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC#N)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethylthio)benzoylacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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